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Compound of Interest

Compound Name: 4-Nitro-1H-indazol-7-amine

CAS No.: 89795-92-6

Cat. No.: B3298690

Get Quote

Executive Technical Summary
Compound Name: 4-Nitro-1H-indazol-7-amine[1][2]

CAS Number: 89795-92-6[1]

Molecular Formula: C

H

N

O

[1]

Molecular Weight: 178.15 g/mol [1]

Structural Features: Indazole core functionalized with a nitro group at position 4 (electron-

withdrawing) and an amino group at position 7 (electron-donating).[1]
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Key Application: Scaffold for heterocyclic drug discovery; precursor for 4,7-disubstituted

indazole libraries.[2]

Spectroscopic Analysis & Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of 4-Nitro-1H-indazol-7-amine is characterized by the interplay between the
deshielding 4-nitro group and the shielding 7-amino group.[1] The molecule typically exists in
the 1H-tautomer form in polar aprotic solvents like DMSO-

.[1]

Predicted Chemical Shifts (DMSO-

, 400 MHz):
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Position Proton Type Multiplicity
Shift (

, ppm)

Coupling (

, Hz)

Structural
Insight

H-3 Aromatic CH Singlet (s) 8.40 – 8.60 -

Deshielded

by adjacent

C4-NO

and C=N

bond.[1]

H-5 Aromatic CH Doublet (d) 7.80 – 8.00

Ortho to NO

; significantly

deshielded.

H-6 Aromatic CH Doublet (d) 6.40 – 6.70

Ortho to NH

; significantly

shielded

(upfield).

7-NH Exocyclic

Amine
Broad Singlet 5.50 – 6.50 -

Exchangeabl

e; shift varies

with

concentration

/water.[1]

1-NH Indazole NH Broad Singlet 13.0 – 14.0 -

Highly acidic

due to

electron-

deficient ring

system.[1]

Mechanistic Interpretation:

The AB System: Protons H-5 and H-6 form an AX or AB spin system.[1] The large chemical

shift difference (

ppm) arises because H-5 sits in the deshielding cone of the nitro group, while H-6 is
electron-rich due to resonance donation from the 7-amino lone pair.[1]
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H-3 Singlet: The proton at position 3 appears as a sharp singlet.[1] Its downfield shift is

diagnostic of 4-nitro substitution, which locks the tautomeric equilibrium and reduces electron

density at C-3.[1][2]

B. Mass Spectrometry (MS)
Analysis is typically performed using Electrospray Ionization (ESI) in positive mode due to the

basicity of the 7-amino group and the indazole nitrogen.[1]

Ionization Mode: ESI(+)

Parent Ion [M+H]

:m/z 179.06

Key Fragmentation Pathways (MS/MS):

Fragment Ion (m/z) Loss Species Mechanism

179 [M+H] Protonated molecular ion.[1]

162

[M+H - NH

]

Loss of ammonia

(characteristic of primary

amines).[1]

149 [M+H - NO] Loss of nitric oxide radical

(common in nitroarenes).[1]

133

[M+H - NO

]

Homolytic cleavage of the C-N

bond (loss of nitro group).[1]

C. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the dual functionality (nitro/amine).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://patents.google.com/patent/US3988347A/en
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5401-94-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3298690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm

)
Assignment Description

3450, 3350 (N-H)
Primary amine asymmetric and

symmetric stretching.[1]

3100 - 3200 (N-H)
Indazole ring NH stretch (often

broad due to H-bonding).[1]

1530 - 1550
(NO

)

Asymmetric nitro stretch

(strong band).[1]

1340 - 1360
(NO

)

Symmetric nitro stretch.[1]

1610 - 1630

(C=N) /

(NH

)

Indazole ring breathing and

amine bending scissoring.[1]

Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution

H and

C spectra without aggregation artifacts.

Solvent: DMSO-

(99.9% D) is preferred over CDCl

due to the poor solubility of nitro-amino indazoles in non-polar solvents.[1]

Procedure:
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Weigh 5–10 mg of 4-Nitro-1H-indazol-7-amine into a clean vial.

Add 0.6 mL of DMSO-

.[1]

Sonicate for 60 seconds to ensure complete dissolution (the compound may form micro-

aggregates).

Transfer to a 5 mm NMR tube.

Critical Step: If NH peaks are broad, add 1 drop of D

O to exchange labile protons, simplifying the aromatic region for coupling constant
analysis.

Protocol 2: LC-MS Analysis Workflow
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase:

A: Water + 0.1% Formic Acid (FA).

B: Acetonitrile + 0.1% FA.

Gradient: 5% B to 95% B over 10 minutes.

Rationale: The acidic mobile phase ensures protonation of the indazole (pKa ~1-2) and the

aniline (pKa ~3-4), maximizing sensitivity in ESI+ mode.

Structural & Mechanistic Visualization
Diagram 1: Chemical Structure and NMR Assignments
The following diagram illustrates the numbering scheme and the electronic push-pull system

affecting chemical shifts.
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Caption: Electronic influence of substituents on the

H NMR chemical shifts of the indazole ring.

Diagram 2: MS Fragmentation Logic
Logical pathway for the generation of major ions in ESI-MS.[1]
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Caption: Primary fragmentation pathways observed in ESI(+) MS/MS analysis.

Synthesis Context & Purity Verification
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Understanding the synthesis is crucial for identifying impurities in the spectra.[2]

Synthetic Route: Typically synthesized via the nitration of 4-nitroindazole (yielding 4,7-

dinitroindazole) followed by selective reduction, or via the cyclization of 2-methyl-3-nitro-6-

aminoaniline derivatives.[1][2]

Common Impurities:

4-Nitroindazole:[1][2][3] Lacks the 7-amino signals; H-6/H-7 would appear as a

triplet/doublet system rather than the H-5/H-6 doublet pair.[1][2]

4,7-Diaminoindazole:[2] Result of over-reduction; look for disappearance of NO

IR bands and upfield shift of H-3.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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